Spegatrine
Overview
Description
Spegatrine is a natural alkaloid compound isolated from the plant Rauvolfia verticillata . It is known for its role as an α1- and α2-adrenergic receptor antagonist . This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
Mechanism of Action
Target of Action
Spegatrine is an α1- and α2-adrenergic receptor antagonist . These receptors are primarily found in the smooth muscles of blood vessels and the heart, where they play a crucial role in regulating blood pressure and heart rate.
Mode of Action
As an antagonist, this compound binds to α1- and α2-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline . This prevents the usual constrictive effect these substances have on blood vessels, leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking α1- and α2-adrenergic receptors, this compound disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This results in a decrease in intracellular calcium levels, leading to relaxation of smooth muscle cells in the blood vessels and a subsequent decrease in blood pressure .
Pharmacokinetics
It is also likely to be subject to extensive first-pass metabolism, further reducing its bioavailability .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure. This is due to its antagonistic effect on α1- and α2-adrenergic receptors, leading to vasodilation and a decrease in peripheral vascular resistance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that affect adrenergic signaling can potentiate or diminish its effects. Additionally, physiological conditions such as pH and temperature can impact the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Spegatrine interacts with various biomolecules in biochemical reactions. It is known to be an α1- and α2-adrenergic receptor antagonist
Cellular Effects
This compound has been found to have effects on cellular processes. It has been reported to inhibit the contraction induced by norepinephrine at low concentrations . At higher concentrations of norepinephrine, this compound can potentiate the contraction
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α1- and α2-adrenergic receptors . It acts as an antagonist to these receptors, which means it binds to these receptors and blocks their activation
Preparation Methods
Spegatrine is primarily extracted from the plant Rauvolfia verticillata . The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material. The compound can also be synthesized through a series of chemical reactions involving the methylation of sarpagine . The synthetic route typically includes steps such as methylation, thermal degradation, and purification to obtain the final product .
Chemical Reactions Analysis
Spegatrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with potentially altered pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Spegatrine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Biology: this compound is studied for its effects on adrenergic receptors and its potential as a therapeutic agent.
Comparison with Similar Compounds
Spegatrine is similar to other alkaloids such as ajmalicine, corynanthine, rauwolscine, and yohimbine . this compound is unique due to its specific binding affinity for both α1- and α2-adrenergic receptors, which distinguishes it from other compounds that may have a preference for one type of receptor over the other . Additionally, its dimer, dithis compound, has an even greater antagonist affinity for α-adrenergic receptors .
Properties
IUPAC Name |
(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYYDUNWITJSJ-SYMHJQAPSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N2O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-53-4 | |
Record name | Spegatrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Spegatrine?
A1: this compound is a quaternary alkaloid known to interact with α-adrenoceptors. Specifically, it acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors []. This means it blocks the action of neurotransmitters like norepinephrine at these receptors.
Q2: How does the dimeric form of this compound, Dithis compound, compare in its activity to the monomeric form?
A2: Dithis compound, formed by a covalent bond between two this compound molecules at the 9' carbon position [], exhibits a higher affinity for both α1- and α2-adrenoceptors compared to this compound. Studies have shown Dithis compound to be 3-4 times more potent than this compound in antagonizing the effects of clonidine, an α2-adrenoceptor agonist [].
Q3: What is the chemical structure of this compound and what is its molecular weight?
A3: this compound is a quaternary indole alkaloid. While its exact molecular formula isn't explicitly stated in the provided abstracts, its molecular weight is identified as 352.2 g/mol []. This information, along with spectral data (UV, IR, MS, 1H NMR, and 13C NMR) has been used to characterize its structure [, ].
Q4: Has this compound been identified in any specific plant species, and have other compounds been found alongside it?
A4: Yes, this compound has been isolated from several plant species. It was first discovered in the trunk bark of Aspidosperma spegazzinii []. It has also been found in Rauvolfia verticillata var. hainanensis [], Rauvolfia caffra [, ], and Tabernaemontana contorta []. In these plants, it often coexists with other alkaloids like ajmaline, villosimine, and its dimer, Dithis compound [].
Q5: Has this compound demonstrated any antioxidant activity?
A5: Yes, recent research suggests that this compound possesses antioxidant properties. In a study on Rauvolfia caffra, this compound was identified as a major antioxidant component, displaying significant DPPH free radical scavenging activity and reducing power [].
Q6: What types of studies have been conducted to understand the effects of this compound?
A6: Research on this compound has employed various techniques. These include radioligand binding experiments to assess its affinity for α-adrenoceptors, bioassays using rat tissues (vas deferens, anococcygeus muscle) to evaluate its antagonistic effects, and chemical characterization utilizing spectroscopic methods like UV, IR, MS, 1H NMR, and 13C NMR [, , ].
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